molecular formula C8H13ClO4S B2535603 Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate CAS No. 2044713-64-4

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate

Cat. No.: B2535603
CAS No.: 2044713-64-4
M. Wt: 240.7
InChI Key: BXUVNXCLQYDOCH-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a cyclohexane ring, which is further connected to a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate typically involves the chlorosulfonation of methyl cyclohexane-1-carboxylate. The reaction is carried out by treating methyl cyclohexane-1-carboxylate with chlorosulfonic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to various purification steps, including distillation and crystallization, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the modification of biomolecules for research purposes.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The carboxylate ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(sulfamoyl)cyclohexane-1-carboxylate
  • Methyl 4-(methanesulfonyl)cyclohexane-1-carboxylate
  • Methyl 4-(trifluoromethanesulfonyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-chlorosulfonylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUVNXCLQYDOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-64-4
Record name methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
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